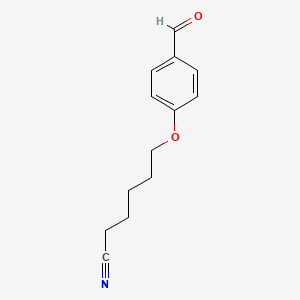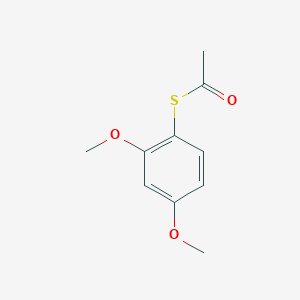
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxy group at the fourth position of the piperidine ring and a trifluorophenyl group attached to the same carbon The iso-propyl group is attached to the nitrogen atom of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the piperidine ring.
-
Introduction of the Trifluorophenyl Group: : The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable trifluorophenyl halide with the piperidine ring under basic conditions.
-
Introduction of the Hydroxy Group: : The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved by treating the piperidine derivative with an oxidizing agent such as hydrogen peroxide or a peracid.
-
Introduction of the Iso-Propyl Group: : The iso-propyl group can be introduced through an alkylation reaction. This involves the reaction of the piperidine derivative with an iso-propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluorophenyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine has several scientific research applications, including:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
-
Organic Synthesis: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.
-
Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological systems. This can include studies on its potential as an enzyme inhibitor or receptor agonist/antagonist.
-
Industrial Applications: : The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be exploited for the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play a crucial role in its binding to target proteins or enzymes. The iso-propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine: : This compound has a methoxy group instead of a trifluorophenyl group, which may result in different chemical and biological properties.
-
4-Hydroxy-4-(3,4-difluorophenyl)-1-iso-propylpiperidine: : This compound has a difluorophenyl group instead of a trifluorophenyl group, which may affect its reactivity and bioactivity.
-
4-Hydroxy-4-(3-chlorophenyl)-1-iso-propylpiperidine: : This compound has a chlorophenyl group instead of a trifluorophenyl group, which may influence its chemical stability and biological interactions.
The presence of the trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-propan-2-yl-4-(3,4,5-trifluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(2)18-5-3-14(19,4-6-18)10-7-11(15)13(17)12(16)8-10/h7-9,19H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDRQNHOJZNLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)


![3-[(4-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993702.png)

![O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993716.png)






![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)
